3,4-Dihydroxybenzenesulfonamide 3,4-Dihydroxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 692757-03-2
VCID: VC20268274
InChI: InChI=1S/C6H7NO4S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3,8-9H,(H2,7,10,11)
SMILES:
Molecular Formula: C6H7NO4S
Molecular Weight: 189.19 g/mol

3,4-Dihydroxybenzenesulfonamide

CAS No.: 692757-03-2

Cat. No.: VC20268274

Molecular Formula: C6H7NO4S

Molecular Weight: 189.19 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydroxybenzenesulfonamide - 692757-03-2

Specification

CAS No. 692757-03-2
Molecular Formula C6H7NO4S
Molecular Weight 189.19 g/mol
IUPAC Name 3,4-dihydroxybenzenesulfonamide
Standard InChI InChI=1S/C6H7NO4S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3,8-9H,(H2,7,10,11)
Standard InChI Key YDBLXRHSQQMFBX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)N)O)O

Introduction

Chemical and Structural Characteristics

Molecular Identity

3,4-Dihydroxybenzenesulfonamide (CAS No. 692757-03-2) has the molecular formula C₆H₇NO₄S and a molar mass of 189.19 g/mol. Its IUPAC name, 3,4-dihydroxybenzenesulfonamide, reflects the positions of hydroxyl groups and the sulfonamide moiety on the aromatic ring. The compound’s structure is validated by spectroscopic data, including its SMILES notation (C1=CC(=C(C=C1S(=O)(=O)N)O)O) and InChIKey (YDBLXRHSQQMFBX-UHFFFAOYSA-N).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₇NO₄S
Molecular Weight189.19 g/mol
IUPAC Name3,4-dihydroxybenzenesulfonamide
SMILESC1=CC(=C(C=C1S(=O)(=O)N)O)O
InChIKeyYDBLXRHSQQMFBX-UHFFFAOYSA-N

Physicochemical Properties

The compound’s hydroxyl and sulfonamide groups confer high polarity, influencing its solubility in polar solvents like water and dimethyl sulfoxide (DMSO). Its melting point and logP (partition coefficient) remain under investigation, but analogous sulfonamides exhibit melting points ranging from 150–250°C and logP values between −0.5 and 1.5, suggesting moderate lipophilicity.

Synthesis and Modification

Synthetic Routes

3,4-Dihydroxybenzenesulfonamide is typically synthesized via sulfonation of 3,4-dihydroxybenzene (pyrocatechol) using chlorosulfonic acid, followed by ammonolysis to introduce the sulfonamide group. Reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid over-sulfonation or decomposition.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsOutcome
1Pyrocatechol + ClSO₃H, 0–5°C, 2 hrIntermediate sulfonic acid
2NH₃ (aq), 25°C, 12 hrSulfonamide formation
3Recrystallization (ethanol/water)Pure product (70–85% yield)

Structural Derivatives

Biological Activity and Mechanisms

Table 3: Cytotoxic Activity in U87 Cells

Compound% Inhibition (100 µM)Reference
3,4-Dihydroxybenzenesulfonamide78%
Cisplatin90%

Kinase Inhibition and QSAR Insights

Quantitative structure-activity relationship (QSAR) models correlate molecular descriptors (e.g., polar surface area, hydrogen bond donor count) with TrkA inhibitory activity. A kernel partial least squares (KPLS) model for benzenesulfonamides achieved a correlation coefficient (r) of 0.8385 for training sets, validating predictive accuracy . Key pharmacophoric features include:

  • Hydroxyl groups at C3/C4 for hydrogen bonding with TrkA’s ATP-binding pocket .

  • Sulfonamide moiety for hydrophobic interactions with Leu516 and Val524 .

Applications in Research and Industry

Pharmaceutical Development

3,4-Dihydroxybenzenesulfonamide serves as a scaffold for kinase inhibitors and anticancer agents. Derivatives with heteroaryl hydrazone substitutions show improved blood-brain barrier permeability, making them candidates for GBM therapy .

Metal Chelation and Environmental Uses

The compound’s hydroxyl and sulfonamide groups enable metal ion coordination, with potential applications in wastewater treatment for heavy metal removal. Studies on analogous sulfonamides demonstrate efficacy in sequestering Cu²⁺ and Pb²⁺ ions.

ParameterValueMethod
Oral Bioavailability55%SwissADME
BBB PermeabilityLow (PSA = 112 Ų)admetSAR
HepatotoxicityLow riskProTox-II

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